
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a thiophene ring, and a trifluoromethyl-substituted nicotinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For example, a β-amino alcohol can be cyclized using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Thiophene Ring Introduction: : The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a suitable halide precursor.
-
Nicotinamide Derivative Formation: : The trifluoromethyl-substituted nicotinamide can be synthesized through a nucleophilic substitution reaction, where a trifluoromethyl group is introduced to a nicotinamide precursor using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.
-
Final Coupling: : The final step involves coupling the azetidine-thiophene intermediate with the trifluoromethyl-substituted nicotinamide. This can be achieved through an amide bond formation reaction using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the azetidine ring or the nicotinamide moiety. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced azetidine derivatives, reduced nicotinamide derivatives
Substitution: Amino-substituted, thiol-substituted, or hydroxyl-substituted derivatives
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry: : This compound can be explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer due to its unique structural features.
-
Biological Studies: : It can be used as a probe to study the interactions of azetidine and thiophene-containing compounds with biological macromolecules like proteins and nucleic acids.
-
Chemical Biology: : The compound can serve as a tool to investigate the role of trifluoromethyl groups in modulating the biological activity of small molecules.
-
Industrial Applications:
Wirkmechanismus
The mechanism of action of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azetidine ring could interact with hydrophobic pockets, while the thiophene ring and trifluoromethyl group could enhance binding affinity and specificity through π-π interactions and hydrophobic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
N-(2-(azetidin-1-yl)-2-(furan-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(methyl)nicotinamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide is unique due to the combination of the azetidine ring, thiophene ring, and trifluoromethyl-substituted nicotinamide. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which can be advantageous in drug development and other applications.
Eigenschaften
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c17-16(18,19)14-3-2-11(8-20-14)15(23)21-9-13(22-5-1-6-22)12-4-7-24-10-12/h2-4,7-8,10,13H,1,5-6,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOUNDRNEWKZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
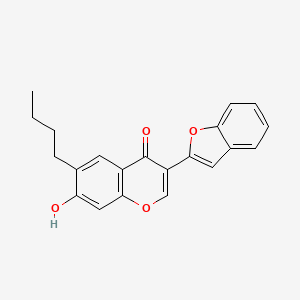
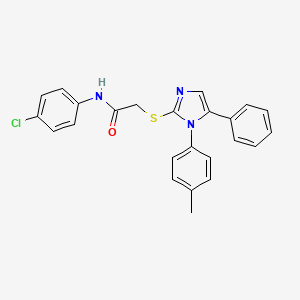
![4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B2679094.png)
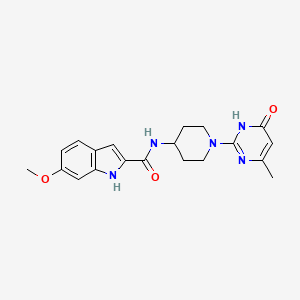
![6-Tert-butyl-2-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679097.png)
![N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2679098.png)
![N-(2,4-difluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679099.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide](/img/structure/B2679101.png)
![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2679102.png)

![1-[3',5-bis(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2679104.png)
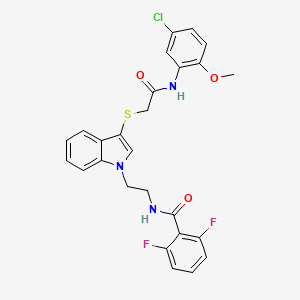
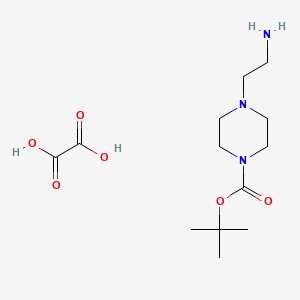
![methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2679108.png)
